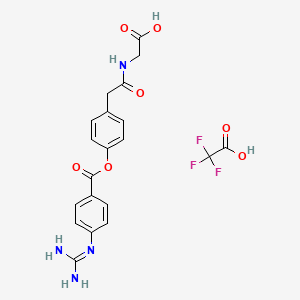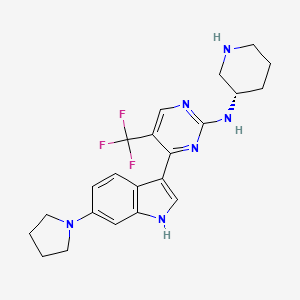
Cdk7-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk7-IN-22 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a protein kinase involved in regulating the cell cycle and transcription. CDK7, in complex with cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases, thereby driving cell cycle progression and transcriptional regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-22 involves the design and synthesis of macrocyclic derivatives with a pyrazolo[1,5-a]-1,3,5-triazine core structure. The diverse manners of macrocyclization lead to distinguished selectivity profiles of the CDK family . The synthetic route typically involves multiple steps, including the formation of the core structure, macrocyclization, and functional group modifications to enhance selectivity and potency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing robust quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Cdk7-IN-22 primarily undergoes reactions typical of organic compounds with similar structures, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity and selectivity.
Applications De Recherche Scientifique
Cdk7-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Employed in research to understand the biological functions of CDK7 and its role in cell cycle regulation and transcription.
Mécanisme D'action
Cdk7-IN-22 exerts its effects by selectively inhibiting CDK7 activity. CDK7, as part of the CAK complex, phosphorylates other cyclin-dependent kinases, driving cell cycle progression and transcriptional regulation . Inhibition of CDK7 by this compound leads to cell cycle arrest, apoptosis, and suppression of CDK7-dependent gene transcription . This inhibition disrupts the phosphorylation of RNA polymerase II, thereby impairing transcription initiation and elongation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other CDK7 inhibitors have been developed and studied, including:
ICEC0942 (CT7001): A selective CDK7 inhibitor with activity against diverse cancer types.
SY-1365: Another selective CDK7 inhibitor in clinical trials.
SY-5609: A potent CDK7 inhibitor with promising preclinical results.
LY3405105: A CDK7 inhibitor in clinical development.
Uniqueness of Cdk7-IN-22
This compound is unique due to its high selectivity and potency for CDK7 compared to other cyclin-dependent kinases. Its macrocyclic structure contributes to its selectivity profile, making it a valuable tool for studying CDK7-related biological processes and a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C22H25F3N6 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N-[(3S)-piperidin-3-yl]-4-(6-pyrrolidin-1-yl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H25F3N6/c23-22(24,25)18-13-28-21(29-14-4-3-7-26-11-14)30-20(18)17-12-27-19-10-15(5-6-16(17)19)31-8-1-2-9-31/h5-6,10,12-14,26-27H,1-4,7-9,11H2,(H,28,29,30)/t14-/m0/s1 |
Clé InChI |
WVOMSZCXYDTSHK-AWEZNQCLSA-N |
SMILES isomérique |
C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5 |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
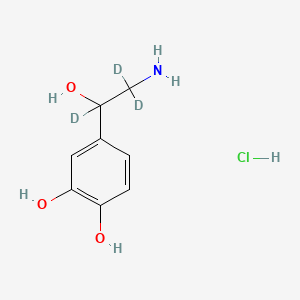
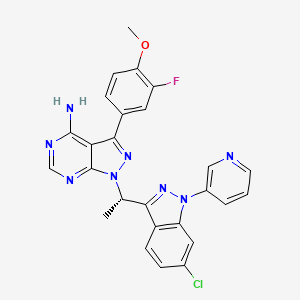
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
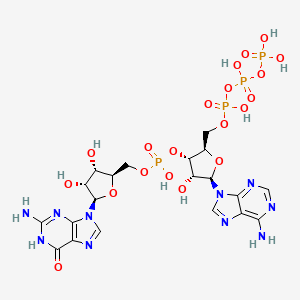
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
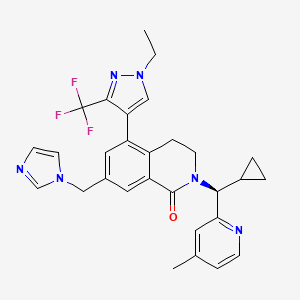
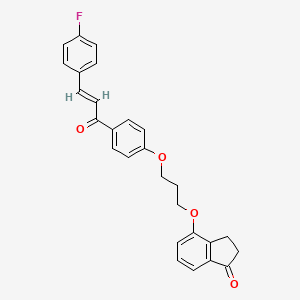
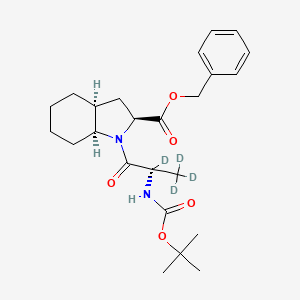

![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
